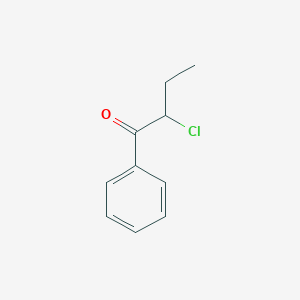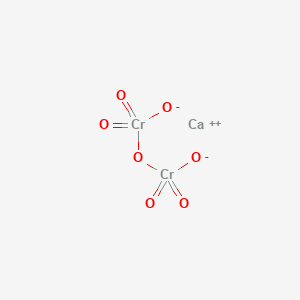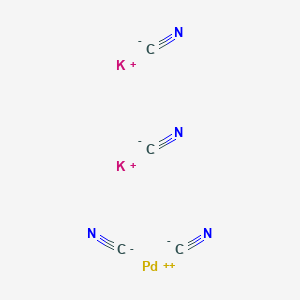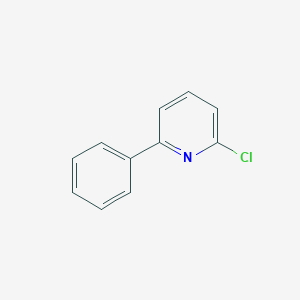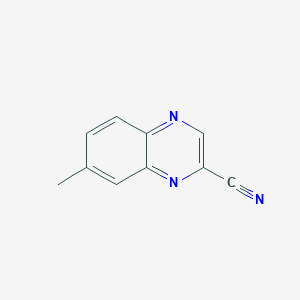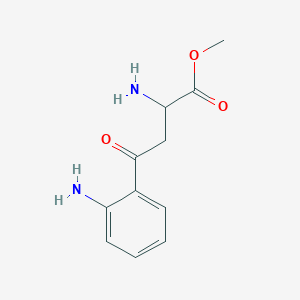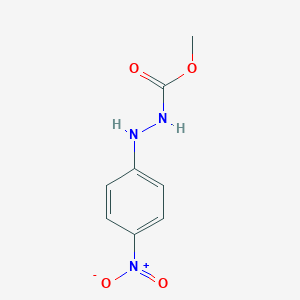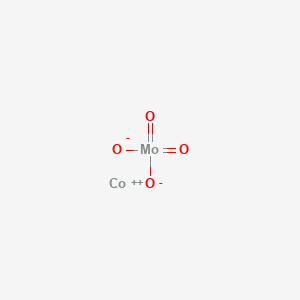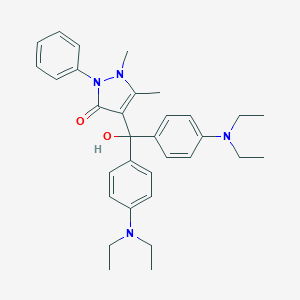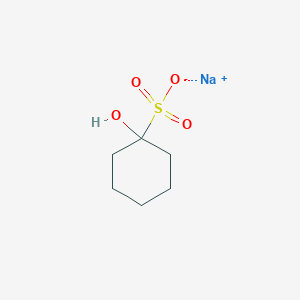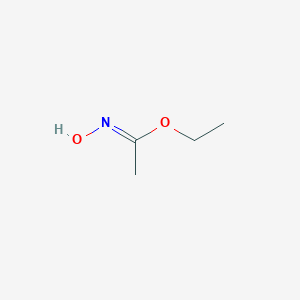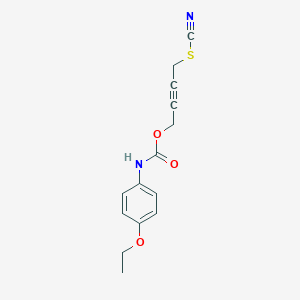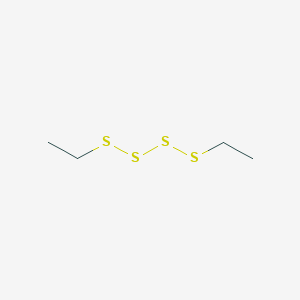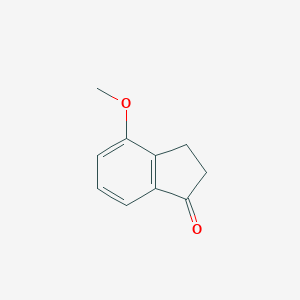![molecular formula C20H32O B081274 (5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 13864-65-8](/img/structure/B81274.png)
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol is a synthetic steroid compound that has been widely used in scientific research. This compound is commonly referred to as 17α-Methyltestosterone and is a derivative of testosterone. It has been used in various fields of research, including biochemistry, pharmacology, and endocrinology, due to its unique properties.
Wirkmechanismus
The mechanism of action of 17α-Methyltestosterone involves binding to androgen receptors, which are located in various tissues throughout the body. Once bound to the receptor, it initiates a cascade of biochemical events that result in the activation of certain genes. This activation leads to the production of proteins that are responsible for the physiological effects of androgens, such as the development of male sexual characteristics.
Biochemische Und Physiologische Effekte
17α-Methyltestosterone has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, enhance bone density, and improve red blood cell production. It also has an effect on the metabolism of fats and carbohydrates, leading to an increase in energy levels. Additionally, it has been shown to have a positive effect on mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 17α-Methyltestosterone in lab experiments is its ability to bind to androgen receptors, which allows for the investigation of the effects of androgens on various physiological processes. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for side effects, such as liver toxicity and cardiovascular disease.
Zukünftige Richtungen
There are several future directions for the use of 17α-Methyltestosterone in scientific research. One area of interest is the investigation of its potential use in the treatment of medical conditions, such as osteoporosis and hypogonadism. Another area of interest is the development of new and improved synthetic androgen compounds that have fewer side effects and are more effective at targeting specific tissues. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of androgens on various physiological processes.
Synthesemethoden
The synthesis of 17α-Methyltestosterone involves the modification of testosterone through the introduction of a methyl group at the 17α position. This modification is achieved through a series of chemical reactions, including oxidation and reduction. The final product is a white crystalline powder that is soluble in ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
17α-Methyltestosterone has been extensively used in scientific research due to its ability to bind to androgen receptors. This compound has been used to study the effects of androgens on various physiological processes, including the development of male sexual characteristics, bone density, and muscle growth. It has also been used to investigate the role of androgens in the treatment of various medical conditions, such as hypogonadism and osteoporosis.
Eigenschaften
CAS-Nummer |
13864-65-8 |
|---|---|
Produktname |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol |
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h10,13-17,21H,4-9,11-12H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
PSSMYDBTMOOUQT-PAPWGAKMSA-N |
Isomerische SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@]4(C)O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C |
Kanonische SMILES |
CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



